2,6-Dimethoxy Substitution Pattern: Solid-State Physical Form Differentiated from Lower-Substituted Analogues
2-Isocyanato-1,3-dimethoxybenzene exists as a solid at room temperature with a melting point of approximately 43°C, which distinguishes it from many simpler aryl isocyanates such as phenyl isocyanate (liquid, m.p. approximately -30°C) and 2,6-dimethylphenyl isocyanate (liquid, b.p. 87-89°C at 12 mmHg). This solid-state physical form confers practical advantages in gravimetric dispensing accuracy and storage stability for laboratory-scale operations . The 2,6-dimethoxy substitution pattern, featuring two electron-donating methoxy groups ortho to the isocyanate functionality, enhances nucleophilic reactivity relative to unsubstituted phenyl isocyanate while maintaining sufficient steric shielding to mitigate uncontrolled oligomerization .
| Evidence Dimension | Physical state and melting point |
|---|---|
| Target Compound Data | Solid at room temperature; melting point ~43°C |
| Comparator Or Baseline | Phenyl isocyanate: liquid, m.p. ~ -30°C; 2,6-Dimethylphenyl isocyanate: liquid, b.p. 87-89°C at 12 mmHg |
| Quantified Difference | Solid vs. liquid at ambient conditions; m.p. difference >70°C |
| Conditions | Standard ambient temperature and pressure |
Why This Matters
Solid form enables more precise gravimetric dispensing and reduces volatility-related handling hazards compared to liquid isocyanates.
